molecular formula C16H20ClN3O5S B1668391 Cephalexin hydrochloride CAS No. 105879-42-3

Cephalexin hydrochloride

Cat. No.: B1668391
CAS No.: 105879-42-3
M. Wt: 401.9 g/mol
InChI Key: YHJDZIQOCSDIQU-OEDJVVDHSA-N
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Description

Cephalexin Hydrochloride is a first-generation cephalosporin antibiotic. It is widely used to treat bacterial infections by inhibiting bacterial cell wall synthesis. This compound is effective against a broad spectrum of gram-positive and some gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cephalexin Hydrochloride is synthesized from 7-aminocephalosporanic acid (7-ACA) and phenylglycine methyl ester (PGME) using penicillin acylase as a catalyst . The process involves the following steps:

Industrial Production Methods

In industrial settings, cephalexin is produced using a similar enzymatic process but on a larger scale. The process is optimized for yield and purity, often involving continuous synthesis and separation techniques .

Chemical Reactions Analysis

Types of Reactions

Cephalexin Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Cephalexin Hydrochloride exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell lysis and death .

Comparison with Similar Compounds

Properties

CAS No.

105879-42-3

Molecular Formula

C16H20ClN3O5S

Molecular Weight

401.9 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride

InChI

InChI=1S/C16H17N3O4S.ClH.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H;1H2/t10-,11-,15-;;/m1../s1

InChI Key

YHJDZIQOCSDIQU-OEDJVVDHSA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

15686-71-2 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-methyl-8-oxo-, (6R-(6alpha,7beta(R*)))-
Cefalexin
Cephalexin
Cephalexin Dihydride
Cephalexin Hemihydrate
Cephalexin Hydrochloride
Cephalexin Monohydrate
Cephalexin Monohydrochloride
Cephalexin Monohydrochloride, Monohydrate
Cephalexin, (6R-(6alpha,7alpha(R*)))-Isomer
Cephalexin, (6R-(6alpha,7beta(S*)))-Isomer
Cephalexin, (6R-(6alpha,7beta))-Isomer
Cephalexin, Monosodium Salt
Cephalexin, Monosodium Salt, (6R-(6alpha,7beta))-Isomer
Ceporexine
Palitrex

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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